molecular formula C22H22O8 B191179 Epipodophyllotoxin CAS No. 4375-07-9

Epipodophyllotoxin

Cat. No. B191179
CAS RN: 4375-07-9
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-LGWHJFRWSA-N
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Description

Epipodophyllotoxins are substances naturally occurring in the root of the American Mayapple plant (Podophyllum peltatum). Some epipodophyllotoxin derivatives are currently used in the treatment of cancer. These include etoposide and teniposide .


Molecular Structure Analysis

Epipodophyllotoxin is a biologically active compound derived from the podophyllum plant. It and its derivatives possess excellent antitumor activity . The C ring and its C-4 is the major position used for conjugation with other molecules .


Chemical Reactions Analysis

Epipodophyllotoxin and its derivatives can act on a diverse array of drug targets in cancer cells and thus possess potent activity against various forms of cancer cell lines, including drug-resistant forms .


Physical And Chemical Properties Analysis

Epipodophyllotoxin is a biologically active compound with a molecular weight of 414.41 and a chemical formula of C22H22O8 .

Scientific Research Applications

Interaction with DNA Topoisomerase II

Epipodophyllotoxins, including etoposide, have been found to effectively inhibit eukaryotic DNA topoisomerase II. This inhibition occurs by trapping the enzyme in a covalent complex with DNA, which is a crucial action in anti-tumor drug functionality. This binding happens in both the recombinant N-terminal ATPase domain and the B'A' core domain of human topoisomerase IIalpha, even without the presence of DNA. The process is affected by the presence of ATP, indicating complex interactions between drug, enzyme, and cellular energy molecules (Leroy et al., 2001).

Genotoxic Stress and Genomic Instability in Plants

In plant cells, such as those in rice, epipodophyllotoxin has been shown to induce genotoxic stress, leading to genomic instability. This includes the mobilization of normally dormant transposable elements and changes in DNA methylation patterns. These effects are genotype- and generation-dependent, suggesting a complex interaction with the genetic makeup of the organisms (Yang et al., 2012).

Development of Predictive Models

Quantitative structure-activity relationship (QSAR) models have been developed for epipodophyllotoxin derivatives. These models help in understanding how structural properties of the derivatives correlate with their ability to form cellular protein-DNA complexes, aiding in the development of more effective anticancer drugs (Naik et al., 2010).

Modulation of Drug Sensitivity

Research has also focused on how mutations in the ATP-binding domain of human DNA topoisomerase IIalpha affect sensitivity to epipodophyllotoxins in yeast cells. This study provides insights into how different genetic configurations can influence drug effectiveness and resistance (Vilain et al., 2003).

Synthesis and Biological Activity

There's a significant amount of research into the synthesis and biological testing of epipodophyllotoxin derivatives. These studies aim to enhance their effectiveness as anticancer drugs and overcome drug resistance, including investigations into novel photoaffinity etoposide probes (Hasinoff et al., 2001).

Binding Modes and Affinities

The binding modes and affinities of epipodophyllotoxin derivatives with human topoisomerase IIα have been extensively studied. Such research helps in understanding the molecular interactions of these drugs, which is vital for the development of more effective cancer therapies (Naik et al., 2010).

Hybridization and Anticancer Potency

Recent developments have focused on the hybridization of podophyllotoxin/epipodophyllotoxin with other anticancer pharmacophores. These hybrids show promising in vitro antiproliferative and in vivo anticancer potency, suggesting a viable strategy for overcoming drug resistance and improving specificity in cancer treatments (Xiao et al., 2020).

Application Against Drug-Resistant Cancer Cells

There's growing evidence that podophyllotoxin derivatives, including epipodophyllotoxin, are effective against various cancer cell lines, especially those that are drug-resistant. These findings underscore the potential of podophyllotoxin as a pharmacophore in the discovery of new anticancer agents (Guo & Jiang, 2021).

Novel Synthesis Methods and Antitumor Activities

Research into novel synthesis methods of epipodophyllotoxin analogues has been conducted, focusing on improving the efficiency and yield of these compounds. The antitumor activities of these synthesized compounds are tested in vitro against various cancer cell lines, providing valuable insights into their potential therapeutic applications (Mao-sheng, 2008).

Safety And Hazards

Epipodophyllotoxin is considered toxic. It can cause systemic toxicity and development of drug resistance. It’s also suspected of causing genetic defects and may cause cancer .

Future Directions

There is a need for continuous research towards improving the druggability of Epipodophyllotoxin and its derivatives. This includes addressing major limitations such as systemic toxicity, drug resistance, and low bioavailability . The discovery of renewable sources, including microbial origin for Epipodophyllotoxin, is another possible approach .

properties

IUPAC Name

(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-LGWHJFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859440
Record name (-)-Epipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epipodophyllotoxin

CAS RN

4375-07-9
Record name (-)-Epipodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epipodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Epipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,560
Citations
J Xiao, M Gao, Z Sun, Q Diao, P Wang, F Gao - European Journal of …, 2020 - Elsevier
… Hybridization of podophyllotoxin/epipodophyllotoxin moiety … of podophyllotoxin/epipodophyllotoxin hybrids exhibit excellent … of podophyllotoxin/epipodophyllotoxin hybrids with potential …
Number of citations: 40 www.sciencedirect.com
JA Sinkule - … : The Journal of Human Pharmacology and Drug …, 1984 - Wiley Online Library
… of two epipodophyllotoxinderivatives, etoposide (VP 16 or VP 16-213) and teniposide (VM 26). Minor synthetic modifications of the natural product 4'-demethyl epipodophyllotoxin have …
Q Shi, HK Wang, KF Bastow, Y Tachibana… - Bioorganic & medicinal …, 2001 - Elsevier
… 4′-O-demethyl epipodophyllotoxin derivative joined by an imine … than the unconjugated epipodophyllotoxin derivatives in … Compound 13, which contains an epipodophyllotoxin moiety …
Number of citations: 60 www.sciencedirect.com
JA Whitlock, JP Greer, JN Lukens - Cancer, 1991 - Wiley Online Library
Thirty‐seven children and adults who developed acute nonlymphocytic leukemia after the administration of chemotherapy that included etoposide or teniposide for a variety of …
Number of citations: 233 acsjournals.onlinelibrary.wiley.com
C Canel, RM Moraes, FE Dayan, D Ferreira - Phytochemistry, 2000 - Elsevier
… The stereochemistry at C-4 is of less concern since podophyllotoxin 1 and epipodophyllotoxin 3 are readily interconvertible. Furthermore, in the synthesis of etoposide 11, etopophos 12 …
Number of citations: 555 www.sciencedirect.com
Z Xiao, YD Xiao, J Feng, A Golbraikh… - Journal of medicinal …, 2002 - ACS Publications
… 45 to a data set of 157 epipodophyllotoxin derivatives, which were synthesized and tested in … rationale for further design and synthesis of novel potent epipodophyllotoxin derivatives. …
Number of citations: 99 pubs.acs.org
KH Lee, Y Imakura, M Haruna, SA Beers… - Journal of natural …, 1989 - ACS Publications
A series of analogues of etoposide [1], the C-4 amino-and alkylamino-sub-stituted 4'-demethyl-epipodophyllotoxins, have been synthesized and studied for their activity to inhibit type II …
Number of citations: 129 pubs.acs.org
H Stähelin - European Journal of Cancer (1965), 1970 - Elsevier
The new podophyllotoxin glucoside derivative VM 26 (4′-demethyl-epipodophyllotoxin thenylidene glucoside) was found to have a high cytostatic activity in cell cultures. Contrary to …
Number of citations: 185 www.sciencedirect.com
W Xi, H Sun, KF Bastow, Z Xiao, KH Lee - Molecules, 2022 - mdpi.com
C4 variation of 4′-O-demethyl-epipodophyllotoxin (DMEP) is an effective approach to optimize the antitumor spectra of this compound class. Accordingly, two series of novel DMEP …
Number of citations: 2 www.mdpi.com
LM Allen, PJ Creaven - European Journal of Cancer (1965), 1975 - Elsevier
The pharmacokinetics of the epipodophyllotoxin glucoside derivatives VM-26 and VP-16 have been evaluated in patients who have received 67–90 mg/m 2 of VM-26 and 130–290 mg/…
Number of citations: 159 www.sciencedirect.com

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